potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide
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Description
Potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide is a useful research compound. Its molecular formula is C15H10BF3KNO2 and its molecular weight is 343.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide' involves the reaction of 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzaldehyde with potassium trifluoroborane followed by the addition of potassium hydroxide.
Starting Materials
4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzaldehyde, potassium trifluoroborane, potassium hydroxide
Reaction
Step 1: Dissolve 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzaldehyde in anhydrous tetrahydrofuran (THF) and add potassium trifluoroborane., Step 2: Heat the reaction mixture at reflux for 24 hours., Step 3: Cool the reaction mixture to room temperature and add potassium hydroxide., Step 4: Stir the reaction mixture at room temperature for 2 hours., Step 5: Filter the reaction mixture and wash the solid with THF., Step 6: Dry the solid under vacuum to obtain the final product, potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide.
properties
IUPAC Name |
potassium;[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BF3NO2.K/c17-16(18,19)11-7-5-10(6-8-11)9-20-14(21)12-3-1-2-4-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJSIIVVORAADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide |
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